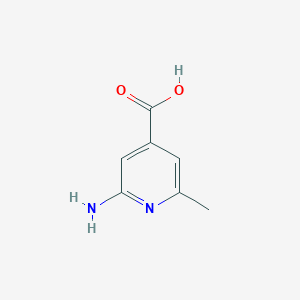

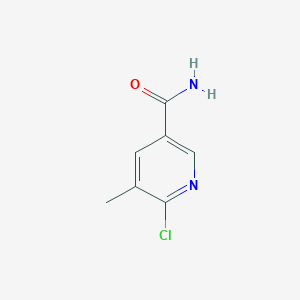

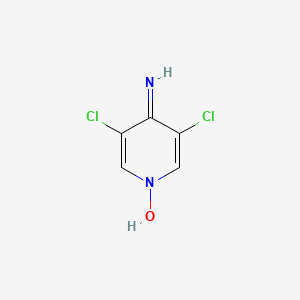

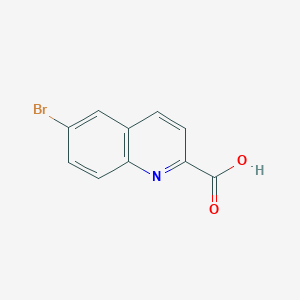

4-Amino-3,5-dichloropyridine N-oxide

Descripción general

Descripción

The compound "4-Amino-3,5-dichloropyridine N-oxide" is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss "4-Amino-3,5-dichloropyridine N-oxide," they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of the compound . For instance, the synthesis of various substituted pyridine derivatives, including those with amino and nitro groups, as well as the formation of N-oxides, is discussed .

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 2-chloropyridin-4-amine, which undergoes nitration to give dinitrated derivatives. These derivatives are then subjected to nucleophilic substitution reactions to yield various substituted pyridine derivatives . Similarly, the synthesis of stable isotopes of related compounds like 4-amino-3,5,6-trichloropicolinic acid involves a multi-step process starting from pentachloropyridine . These methods suggest that the synthesis of "4-Amino-3,5-dichloropyridine N-oxide" could potentially involve similar starting materials and reactions, including nitration and nucleophilic substitution, followed by oxidation to introduce the N-oxide functionality.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is influenced by the substituents present on the ring. For example, the presence of amino and nitro groups can lead to the formation of various solid forms, including hydrates and solvates, as seen in the co-crystallization of substituted salicylic acids with 4-aminopyridine . The molecular structure of "4-Amino-3,5-dichloropyridine N-oxide" would likely be influenced by the electron-withdrawing effects of the dichloro substituents and the electron-donating effect of the amino group, as well as the presence of the N-oxide group.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents. For instance, reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions . Peroxy-acid oxidation of NN-disubstituted aminopyridines leads to rearrangements and the formation of NNO-trisubstituted hydroxylamines . These studies indicate that "4-Amino-3,5-dichloropyridine N-oxide" could participate in various chemical reactions, including nucleophilic additions and oxidations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are affected by their molecular structures. The presence of N-oxides, for example, can alter the compound's reactivity and stability . The crystalline structures of these compounds can exhibit diverse supramolecular synthons, which are influenced by the presence of other hydrogen-bonding interactions . The physical properties such as melting points, solubility, and crystalline forms of "4-Amino-3,5-dichloropyridine N-oxide" would be expected to be influenced by the dichloro and N-oxide groups, as well as intermolecular interactions.

Aplicaciones Científicas De Investigación

Synthesis of Energetic Materials :4-Amino-3,5-dichloropyridine N-oxide and its derivatives are pivotal in the synthesis of energetic materials. One study describes a method for synthesizing 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), a high-density material with potential applications in energetic compounds, starting from 4-amino-2,6-dichloro-3,5-dinitropyridine (Ma, Pan, Jiang, Liu, & Yao, 2018).

Facilitating Regioselective Synthesis :The compound is instrumental in facilitating regioselective synthesis. A study highlighted the use of 2,3-dichloropyridine N-oxide for gold(I)-catalyzed oxidative annulation, reversing the regioselectivity to yield 5-amino-1,3-oxazoles, a significant shift from the typical production of 4-amino-1,3-oxazoles. This method broadens the scope for creating diverse oxazole compounds with various functionalities (Zimin, Dar'in, Kukushkin, & Dubovtsev, 2020).

Preparation of Halogenopyridazine Derivates :In the realm of derivative preparation, the amino groups of 4-amino-3,5-dichloropyridazine were successfully substituted with chlorine or bromine, paving the way for the creation of halogenopyridazine 1-oxides. These derivatives serve as starting materials for further chemical transformations, showing the versatility of 4-Amino-3,5-dichloropyridine N-oxide in synthetic chemistry (Sako, 1966).

NMR Spectral and Theoretical Studies :The compound's derivatives have been the subject of extensive NMR spectral and theoretical studies, providing valuable insights into their chemical behavior and properties. These studies have led to a better understanding of the molecular structures and electronic configurations of these derivatives, aiding in their application in various chemical reactions (Laihia, Puszko, Linnanto, & Kolehmainen, 2006).

Synthesis of Auxinic Herbicides :4-Amino-3,5-dichloropyridine N-oxide derivatives have also been used in the synthesis of auxinic herbicides, showcasing their role in the production of agrochemicals. This application demonstrates the compound's significance beyond traditional chemical synthesis and its impact on other industries, such as agriculture (Johnson, Pearson, Schuster, & Cobb, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

3,5-dichloro-1-hydroxypyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c6-3-1-9(10)2-4(7)5(3)8/h1-2,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFGYHCLUPWFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=N)C(=CN1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443348 | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dichloropyridine N-oxide | |

CAS RN |

91872-02-5 | |

| Record name | 4-Amino-3,5-dichloropyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091872025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-3,5-dichloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9KH0SR06F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

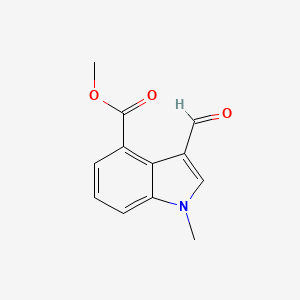

![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)